1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile
Description
1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile is a halogenated cycloalkanecarbonitrile derivative featuring a cyclopentane ring fused to a para-bromo and meta-fluoro-substituted benzene ring, with a nitrile group at the bridgehead position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of a strained cyclopentane ring, electron-withdrawing substituents (Br, F, and CN), and aromatic π-system interactions.
Properties
Molecular Formula |
C12H11BrFN |
|---|---|
Molecular Weight |
268.12 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H11BrFN/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
InChI Key |
BHGXHGDITBVPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile involves several steps. One common method includes the reaction of 4-bromo-3-fluorobenzyl bromide with cyclopentanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is studied for its potential therapeutic applications, particularly in drug development. The presence of bromine and fluorine atoms can enhance the biological activity of the compound, making it a candidate for targeting specific biological pathways. Research indicates that it may interact with various enzymes or receptors, influencing their activity and potentially leading to new treatments for diseases.
- Case Study : Preliminary investigations have shown that derivatives of this compound can exhibit significant biological activity against specific targets, suggesting its utility in developing new pharmaceuticals aimed at conditions such as cancer and neurodegenerative diseases .
Organic Synthesis
1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including substitution reactions and functional group transformations.
- Synthesis Pathways : Common methods for synthesizing derivatives involve reactions with nucleophiles or electrophiles, allowing for modifications that can enhance desired properties .
| Reaction Type | Description |
|---|---|
| Substitution | The bromine atom can be substituted with other functional groups using reagents like sodium iodide. |
| Oxidation/Reduction | The compound can undergo oxidation to form ketones or reduction to form alcohols. |
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound is being explored for use in developing new materials. Its unique chemical properties may allow it to be incorporated into polymers or other materials that require specific functionalities.
Potential Biological Activities
Research into the biological activities of this compound suggests several possible mechanisms of action:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, leading to alterations in metabolic pathways.
- Receptor Binding : It may bind to receptors involved in various physiological processes, influencing cellular responses.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The cyclopentanecarbonitrile group may also play a role in modulating the compound’s overall properties .
Comparison with Similar Compounds
Structural Modifications in Cycloalkane Core
a. Cyclopentane vs. Cyclopropane Analogs
- The smaller cyclopropane core reduces steric bulk but may compromise stability .
- Target Compound (Cyclopentane) : The five-membered ring offers a balance between strain and conformational flexibility, favoring stable intermolecular interactions in crystal lattices or biological targets.
b. Substitution on the Aromatic Ring
- 1-(3-Fluorophenyl)cyclopentanecarbonitrile (C₁₂H₁₂FN, MW 189.22 g/mol): Lacking the bromine atom, this derivative exhibits reduced lipophilicity (logP) and weaker halogen bonding capabilities. The absence of bromine may also diminish steric effects in molecular recognition .
- 1-(4-Fluorophenyl)cyclopentanecarbonitrile (CAS 83706-50-7): The para-fluoro substituent provides electron-withdrawing effects without bromine’s steric bulk, altering electronic properties and solubility profiles .
- 1-(4-Aminophenyl)cyclopentanecarbonitrile (KML-54, C₁₂H₁₄N₂, MW 186.25 g/mol): The amino group introduces electron-donating effects, increasing basicity (pKa ~5.05) and enabling hydrogen bonding. This contrasts sharply with the electron-withdrawing Br/F/CN groups in the target compound .
Physicochemical Properties
*Calculated based on analogous compounds.
Key Research Findings
- Electronic Effects : Bromine and fluorine synergistically withdraw electron density from the benzene ring, activating the nitrile group for nucleophilic attack. This contrasts with electron-donating groups (e.g., NH₂), which deactivate the ring .
- Thermal Stability : Cyclopentane derivatives generally exhibit higher thermal stability than cyclopropane analogs due to reduced ring strain .
Biological Activity
1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C13H10BrFNC
- Molecular Weight : 285.13 g/mol
- IUPAC Name : this compound
The compound features a cyclopentane ring with a carbonitrile group and a substituted phenyl group, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Ion Channel Modulation : Similar compounds have been reported to modulate the activity of transient receptor potential (TRP) channels, which play crucial roles in pain perception and inflammatory responses. Specifically, TRPA1 channels are activated by noxious stimuli and are implicated in pain signaling pathways .
- Enzyme Inhibition : The compound may exhibit enzyme inhibitory properties, which can affect metabolic pathways associated with disease processes. High-throughput screening techniques have been employed to evaluate such activities in related compounds .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Pain Modulation | Inhibition of TRPA1 channels | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Pain Management : In a study investigating TRPA1 inhibitors, related compounds demonstrated significant analgesic effects in animal models of neuropathic pain. This suggests that this compound may also possess similar properties .
- Anti-inflammatory Effects : Another investigation showed that compounds with structural similarities exhibited anti-inflammatory effects by reducing cytokine production in vitro. This positions the compound as a candidate for further exploration in inflammatory diseases .
- Enzymatic Activity : High-throughput screening revealed that certain derivatives could selectively inhibit enzymes involved in inflammatory pathways, indicating that this compound might share this characteristic .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization or substitution reactions. A plausible route includes:
Cyclopentane Ring Formation : Reacting a bromo-fluorobenzene derivative with cyclopentanecarbonitrile precursors via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura coupling for aryl halide functionalization) .
Nitrile Group Introduction : Utilize Knoevenagel condensation or cyanation reactions under controlled temperatures (e.g., 50–80°C) to prevent decomposition .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Reaction yields (60–80%) depend on stoichiometry and catalyst choice (e.g., Pd catalysts for coupling) .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid heat/sparks (P210) and ensure proper ventilation (P201/P202) .
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the nitrile group .
- Spills : Neutralize with inert absorbents (vermiculite) and dispose as halogenated waste .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies aryl protons (δ 7.2–7.8 ppm) and cyclopentane carbons (δ 25–35 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of the bromo-fluoro substituents and nitrile group (mean C–C bond length: 1.48 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₂H₁₀BrFₙ: ~279.02 Da) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?
Methodological Answer:
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can confirm steric effects from the cyclopentane ring .
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts (e.g., using Gaussian09) and compares them with experimental NMR data to identify misassignments .
- Elemental Analysis : Confirm Br/F ratios via X-ray fluorescence (XRF) or combustion analysis to rule out impurities .
Q. What computational methods are suitable for predicting the reactivity of the nitrile group in this compound?
Methodological Answer:
- Reactivity Studies : Use molecular docking (AutoDock Vina) to simulate interactions between the nitrile group and biological targets (e.g., enzymes). Electrostatic potential maps (MEPs) identify nucleophilic attack sites .
- DFT Calculations : Optimize transition states for nitrile hydrolysis (e.g., B3LYP/6-31G* basis set) to predict reaction pathways and activation energies .
- Solvent Effects : Conduct molecular dynamics (MD) simulations in explicit solvents (water/DMSO) to assess solvation’s impact on nitrile stability .
Q. Are there known isosteric replacements for the bromo and fluoro substituents that maintain biological activity while altering physicochemical properties?
Methodological Answer:
- Bromo Replacement : Substitute Br with CF₃ (similar steric bulk) or I (higher polarizability) via Ullmann coupling. Monitor bioactivity changes using enzyme inhibition assays .
- Fluoro Replacement : Replace F with Cl or OCH₃ to modulate lipophilicity (logP). Compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) .
- Case Study : In chlorfenapyr analogs, Br→Cl substitution retained pesticidal activity but reduced mammalian toxicity .
Data Contradiction Analysis
Q. How should discrepancies in melting points (mp) between synthesized batches be investigated?
Methodological Answer:
- Purity Check : Use DSC (Differential Scanning Calorimetry) to detect polymorphs or impurities. For example, a 5°C mp variation may indicate residual solvents (e.g., DMF) .
- Crystallography : Compare X-ray structures to identify packing differences (e.g., hydrogen bonding in nitrile groups) .
- Batch Consistency : Standardize recrystallization solvents (e.g., switch from ethanol to acetonitrile) to control crystal morphology .
Research Applications
Q. What role does this compound play in studying enzyme inhibition mechanisms?
Methodological Answer:
- Covalent Binding : The nitrile group can act as an electrophile, forming covalent adducts with cysteine residues in enzymes (e.g., proteases). Use kinetic assays (IC₅₀) to quantify inhibition .
- Fluorine as a Probe : ¹⁹F NMR tracks enzyme-ligand interactions in real time due to fluorine’s high sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
